1-Ethyl-2,2,3-trimethylpiperazine
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Overview
Description
1-Ethyl-2,2,3-trimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,2,3-trimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the reaction of oxalyl chloride with N-ethyl-ethylenediamine at low temperatures (0-10°C) to produce 1-ethyl-2,3-dioxopiperazine, which can be further modified .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,2,3-trimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the piperazine ring act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
1-Ethyl-2,2,3-trimethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-Ethyl-2,2,3-trimethylpiperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in neuromuscular effects . This action is mediated through the inhibitory GABA (γ-aminobutyric acid) receptor, causing flaccid paralysis in certain biological systems .
Comparison with Similar Compounds
- 1-Ethyl-2,2-dimethylpiperazine
- 1,3,3-Trimethylpiperazine
- 1-Ethyl-2,3-dioxopiperazine
Comparison: 1-Ethyl-2,2,3-trimethylpiperazine stands out due to its unique structural configuration, which imparts distinct chemical and biological properties. Compared to 1-Ethyl-2,2-dimethylpiperazine, it has an additional methyl group, which can influence its reactivity and interaction with biological targets. Similarly, 1,3,3-Trimethylpiperazine differs in the position of the methyl groups, affecting its chemical behavior and applications .
Properties
CAS No. |
90796-45-5 |
---|---|
Molecular Formula |
C9H20N2 |
Molecular Weight |
156.27 g/mol |
IUPAC Name |
1-ethyl-2,2,3-trimethylpiperazine |
InChI |
InChI=1S/C9H20N2/c1-5-11-7-6-10-8(2)9(11,3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
KJTLPBDGBZXJTC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1(C)C)C |
Origin of Product |
United States |
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